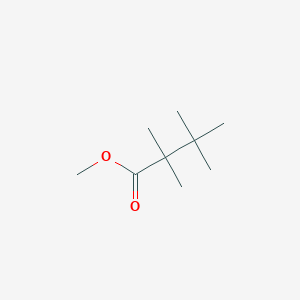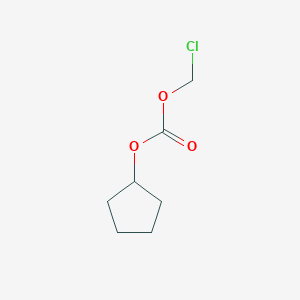
Chloromethyl cyclopentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl cyclopentyl carbonate is an organic compound characterized by a cyclopentane ring bonded to a chloromethyl group and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl cyclopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosgene in the presence of a base to form cyclopentyl chloroformate, which is then reacted with methanol to produce this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentyl carbonates with various functional groups.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Oxidation and Reduction: Products include cyclopentanone (oxidation) and cyclopentanol (reduction).
Scientific Research Applications
Chloromethyl cyclopentyl carbonate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of polymers and advanced materials with specific properties.
Green Chemistry: Employed in environmentally friendly synthesis processes due to its relatively low toxicity and biodegradability.
Mechanism of Action
The mechanism of action of chloromethyl cyclopentyl carbonate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl carbonate: Similar structure but lacks the chloromethyl group.
Cyclopentyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
Cyclopentyl acetate: An ester with an acetate group instead of a carbonate ester.
Uniqueness
Chloromethyl cyclopentyl carbonate is unique due to the presence of both a chloromethyl group and a carbonate ester, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
51942-26-8 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
chloromethyl cyclopentyl carbonate |
InChI |
InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
ARHAAELLIYFIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
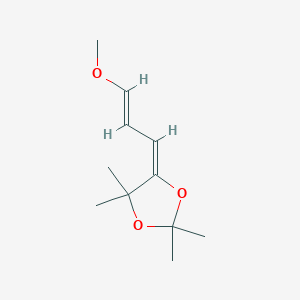
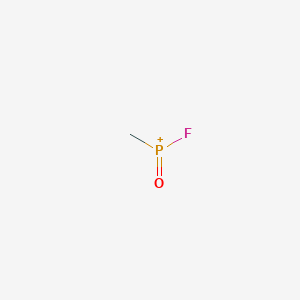


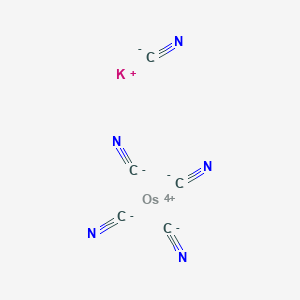
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
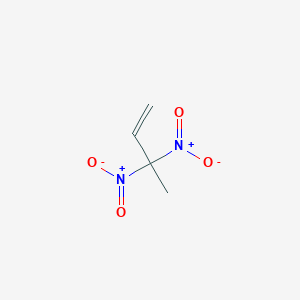
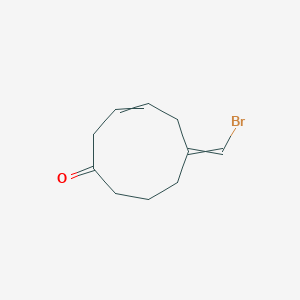

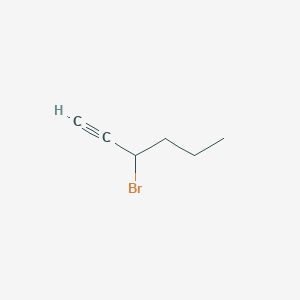

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
